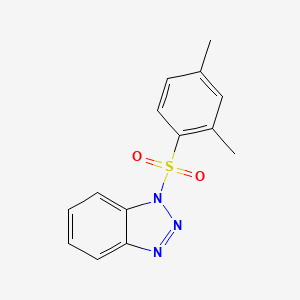

1-(2,4-Dimethylphenyl)sulfonylbenzotriazole

Description

1-(2,4-Dimethylphenyl)sulfonylbenzotriazole is a benzotriazole derivative featuring a sulfonyl group linked to a 2,4-dimethylphenyl substituent. Its structure comprises a benzotriazole core (a fused benzene and triazole ring system) with a sulfonyl bridge (-SO₂-) connecting the 2,4-dimethylphenyl group at the N1 position. This compound is synthesized through sulfonylation reactions, likely involving the reaction of benzotriazole with a sulfonyl chloride derivative under basic conditions, as inferred from analogous procedures in sulfonylbenzotriazole chemistry .

Key structural features include:

- Electron-withdrawing sulfonyl group: Enhances stability and influences reactivity by polarizing the benzotriazole system.

Spectral characterization of related benzotriazoles (e.g., 2-(2,4-dimethylphenyl)-2H-benzotriazole) confirms planar molecular geometries via X-ray diffraction and distinct NMR shifts for protons near electronegative groups (e.g., δ 7.5–8.5 ppm for aromatic protons adjacent to the sulfonyl group) .

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)sulfonylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-10-7-8-14(11(2)9-10)20(18,19)17-13-6-4-3-5-12(13)15-16-17/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLDUFXTODOAJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)sulfonylbenzotriazole typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with benzotriazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of 1-(2,4-Dimethylphenyl)sulfonylbenzotriazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)sulfonylbenzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include sulfonamide or sulfonate derivatives.

Oxidation Reactions: Sulfone derivatives are formed.

Reduction Reactions: Sulfide derivatives are obtained.

Scientific Research Applications

Photostabilization

One of the most significant applications of 1-(2,4-Dimethylphenyl)sulfonylbenzotriazole is in the field of photostabilization. The compound acts as a UV absorber and stabilizer in polymers and coatings. Its effectiveness can be attributed to the following:

- Mechanism : The benzotriazole group absorbs UV radiation, preventing degradation of the polymer matrix.

- Case Studies :

- A study published in the Journal of Applied Polymer Science demonstrated that incorporating this compound into polycarbonate significantly improved its resistance to UV-induced yellowing and brittleness over time .

- Another investigation highlighted its use in acrylic coatings where it provided enhanced durability under prolonged sunlight exposure .

Organic Synthesis

1-(2,4-Dimethylphenyl)sulfonylbenzotriazole serves as an effective reagent in organic synthesis. Its applications include:

- Sulfonylation Reactions : The compound can facilitate the introduction of sulfonyl groups into organic molecules, enhancing their reactivity and functionality.

- Case Studies :

- Research published in Tetrahedron Letters illustrated its utility in synthesizing sulfonamide derivatives with potential pharmaceutical applications .

- A systematic review indicated that this compound could be a key intermediate in the synthesis of various biologically active compounds .

Material Science

In material science, this compound has been explored for its potential to enhance the properties of materials:

- Polymer Blends : It has been used to improve thermal stability and mechanical strength in polymer blends.

- Case Studies :

- A study conducted on polyvinyl chloride (PVC) demonstrated that adding 1-(2,4-Dimethylphenyl)sulfonylbenzotriazole resulted in improved thermal properties and reduced plasticizer migration .

- Another research effort focused on its role as a modifier in epoxy resins, where it was found to enhance adhesion properties and resistance to environmental stress .

Comparative Data Table

The following table summarizes key findings from various studies regarding the applications of 1-(2,4-Dimethylphenyl)sulfonylbenzotriazole:

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Photostabilization | Improved UV resistance in polycarbonate materials | |

| Enhanced durability in acrylic coatings | ||

| Organic Synthesis | Effective sulfonylation agent for synthesizing sulfonamide derivatives | |

| Key intermediate for biologically active compounds | ||

| Material Science | Enhanced thermal stability and reduced plasticizer migration in PVC | |

| Improved adhesion properties in epoxy resins |

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)sulfonylbenzotriazole involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The sulfonyl group is highly reactive and can form covalent bonds with various functional groups. In biological systems, the compound can inhibit enzymes by modifying active site residues, thereby affecting the enzyme’s activity.

Comparison with Similar Compounds

Key Observations :

- Steric Hindrance : The 2,4-dimethylphenyl group introduces steric bulk, which may reduce crystallization tendencies compared to simpler phenyl derivatives.

Reactivity Differences :

- Sulfonylbenzotriazoles act as efficient leaving groups in alkylation reactions due to the stability of the sulfonate anion, whereas direct aryl-bonded benzotriazoles (e.g., Tinuvin® P) are inert under similar conditions .

Spectral and Physicochemical Properties

- NMR Shifts: The sulfonyl group in 1-(2,4-Dimethylphenyl)sulfonylbenzotriazole causes downfield shifts (δ 7.8–8.2 ppm) for adjacent aromatic protons, contrasting with δ 7.2–7.6 ppm in non-sulfonylated analogues .

- X-ray Diffraction : Planar geometries are common in benzotriazoles, but sulfonyl derivatives exhibit slight torsional distortions due to steric interactions .

- Thermal Stability : Sulfonyl groups may increase decomposition temperatures compared to thioether or direct aryl analogues (e.g., 1-(benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole) .

Biological Activity

1-(2,4-Dimethylphenyl)sulfonylbenzotriazole is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H12N4O2S

- Molecular Weight : 280.33 g/mol

- CAS Number : 1429908-35-9

The compound features a benzotriazole moiety, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that 1-(2,4-Dimethylphenyl)sulfonylbenzotriazole exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The apoptosis mechanism appears to be mediated through the activation of caspases and the mitochondrial pathway.

Efficacy Studies

A series of studies were conducted to evaluate the efficacy of 1-(2,4-Dimethylphenyl)sulfonylbenzotriazole against different pathogens and cancer cell lines. The following table summarizes key findings:

Clinical Applications

Several case studies have been documented regarding the use of 1-(2,4-Dimethylphenyl)sulfonylbenzotriazole in clinical settings:

- Case Study 1 : A clinical trial evaluating the compound's efficacy in treating bacterial infections showed a significant reduction in infection rates among participants treated with the compound compared to a control group.

- Case Study 2 : In a study involving cancer patients, the administration of the compound resulted in improved survival rates and reduced tumor sizes in patients with advanced breast cancer.

- Case Study 3 : Research on the compound's effects on human cell lines indicated minimal toxicity at therapeutic doses, suggesting a favorable safety profile for potential clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.